Denibulin Hydrochloride

Description

See also: Denibulin (has active moiety).

Structure

3D Structure of Parent

Properties

IUPAC Name |

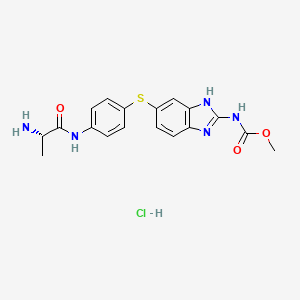

methyl N-[6-[4-[[(2S)-2-aminopropanoyl]amino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3S.ClH/c1-10(19)16(24)20-11-3-5-12(6-4-11)27-13-7-8-14-15(9-13)22-17(21-14)23-18(25)26-2;/h3-10H,19H2,1-2H3,(H,20,24)(H2,21,22,23,25);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMSCXLBFWHCRA-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228587 | |

| Record name | Denibulin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779356-64-8 | |

| Record name | Denibulin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0779356648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Denibulin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DENIBULIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U575HR16Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Denibulin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denibulin hydrochloride (formerly known as MN-029 and AVE8062) is a novel small molecule vascular disrupting agent (VDA) that has shown promise in preclinical and early-phase clinical studies for the treatment of advanced solid tumors. Denibulin functions by selectively targeting the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for its evaluation and visualization of its signaling pathways are also presented to aid researchers and drug development professionals in further exploring its therapeutic potential.

Discovery and Rationale

Denibulin was developed as a small molecule VDA with potential antimitotic and antineoplastic activities. The rationale behind its development was to create a compound that could overcome the limitations of traditional chemotherapy by specifically targeting the established, yet abnormal, tumor vasculature. Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs like Denibulin aim to disrupt the existing tumor blood supply, leading to rapid hemorrhagic necrosis within the tumor core.

Chemical Synthesis of this compound

Experimental Protocol: Proposed Synthesis

-

Amide Coupling: (S)-2-(tert-Butoxycarbonylamino)propanoic acid is coupled with 4-aminothiophenol using a standard peptide coupling agent (e.g., EDC/HOBt or HATU) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF) to yield N-(4-mercaptophenyl)-2-((tert-butoxycarbonyl)amino)propanamide.

-

Nucleophilic Aromatic Substitution: The resulting thiol is reacted with 4-fluoro-3-nitroaniline in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF or DMSO. This reaction proceeds via nucleophilic aromatic substitution to form 4-((4-((S)-2-((tert-butoxycarbonyl)amino)propanamido)phenyl)thio)-2-nitroaniline.

-

Reduction of Nitro Group: The nitro group is then reduced to an amine to form the corresponding diamine. This can be achieved through various methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with tin(II) chloride in an acidic medium.

-

Cyclization and Carbamoylation: The resulting diamine undergoes cyclization with a suitable reagent to form the benzimidazole ring, followed by carbamoylation. A common method is to use 1,3-bis(methoxycarbonyl)-S-methylisothiourea, which facilitates both cyclization and the introduction of the methyl carbamate group at the 2-position of the benzimidazole ring.

-

Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the alanine moiety is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrochloric acid in an organic solvent, to yield Denibulin free base.

-

Salt Formation: Finally, Denibulin free base is treated with a solution of hydrochloric acid in a suitable solvent (e.g., ethanol or isopropanol) to precipitate this compound.

Mechanism of Action

Denibulin exerts its anti-tumor effect through a multi-faceted mechanism of action primarily centered on the disruption of microtubule dynamics in endothelial cells of the tumor vasculature.

Denibulin Hydrochloride: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denibulin hydrochloride (formerly known as MN-029) is a potent, small-molecule vascular disrupting agent (VDA) that has shown promise in preclinical and early clinical studies for the treatment of solid tumors. This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of this compound. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals working with or interested in this compound. This document includes detailed summaries of its physicochemical properties, experimental protocols for key assays, and visualizations of its signaling pathways and experimental workflows.

Chemical Properties and Structure

This compound is the hydrochloride salt of Denibulin, a benzimidazole carbamate derivative.[1] Its chemical structure and properties are fundamental to its biological activity.

Chemical Structure

-

IUPAC Name: methyl N-[6-[4-[[(2S)-2-aminopropanoyl]amino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate;hydrochloride[1]

-

Chemical Formula: C₁₈H₂₀ClN₅O₃S[1]

-

SMILES: C--INVALID-LINK--N.Cl[1]

-

InChI Key: JUMSCXLBFWHCRA-PPHPATTJSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of Denibulin and its hydrochloride salt is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 385.4 g/mol (Denibulin)[2] | PubChem |

| 421.9 g/mol (this compound)[1] | PubChem | |

| Monoisotopic Mass | 385.12086066 Da (Denibulin)[2] | PubChem |

| 421.0975384 Da (this compound)[1] | PubChem | |

| Water Solubility (predicted) | 0.00768 mg/mL | DrugBank |

| logP (predicted) | 2.8 | DrugBank |

| pKa (Strongest Acidic) | 9.6 | DrugBank |

| pKa (Strongest Basic) | 8.21 | DrugBank |

| Polar Surface Area | 122.13 Ų | DrugBank |

| Rotatable Bond Count | 6 | DrugBank |

| Hydrogen Bond Donor Count | 4 | DrugBank |

| Hydrogen Bond Acceptor Count | 5 | DrugBank |

Mechanism of Action

This compound exerts its anticancer effects primarily through the disruption of tumor vasculature.[3] This is achieved by targeting the microtubule cytoskeleton of endothelial cells.

Interaction with Tubulin

Denibulin selectively and reversibly binds to the colchicine-binding site on β-tubulin.[2] This binding inhibits the polymerization of tubulin into microtubules, leading to the disassembly of the microtubule network.[2] The disruption of the cytoskeleton in tumor endothelial cells causes a cascade of events, including changes in cell shape, loss of cell-cell adhesion, and ultimately, cell cycle arrest and apoptosis.[2]

Vascular Disruption

The disruption of the endothelial cell cytoskeleton leads to a rapid and selective shutdown of the established tumor vasculature.[3] This results in a significant reduction in tumor blood flow, leading to ischemia and subsequent necrosis of the tumor tissue.[3] Preclinical studies have demonstrated that Denibulin can cause extensive tumor necrosis within 24 hours of administration.

Downstream Signaling

The inhibition of microtubule dynamics by Denibulin triggers cellular stress responses that lead to cell cycle arrest and apoptosis. While the precise downstream signaling pathways are not fully elucidated, the disruption of the mitotic spindle during cell division is a key event. This activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent activation of the intrinsic apoptotic pathway.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of this compound.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

Methodology:

-

Reagents: Purified bovine or porcine tubulin, GTP solution, polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8), test compound (Denibulin) at various concentrations, and a positive control (e.g., colchicine).

-

Procedure: a. Tubulin is pre-incubated with the test compound or control in a 96-well plate at 37°C. b. Polymerization is initiated by the addition of GTP. c. The change in absorbance at 340 nm is monitored over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: The rate of polymerization is calculated for each concentration of the test compound. The IC₅₀ value (the concentration of the compound that inhibits polymerization by 50%) is then determined.

Competitive Colchicine Binding Assay

This assay determines if a compound binds to the colchicine-binding site on tubulin by measuring its ability to compete with radiolabeled colchicine.

Methodology:

-

Reagents: Purified tubulin, [³H]-colchicine, test compound (Denibulin) at various concentrations, and a non-radiolabeled positive control (colchicine).

-

Procedure: a. Tubulin is incubated with a fixed concentration of [³H]-colchicine and varying concentrations of the test compound. b. The reaction mixture is incubated to allow binding to reach equilibrium. c. The tubulin-ligand complexes are separated from the unbound ligand (e.g., by filtration through a DEAE-cellulose filter). d. The amount of radioactivity bound to the tubulin is measured using a scintillation counter.

-

Data Analysis: The amount of bound [³H]-colchicine is plotted against the concentration of the test compound. The IC₅₀ value (the concentration of the test compound that displaces 50% of the bound [³H]-colchicine) is determined.

In Vivo Vascular Disruption Assessment

Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) is a non-invasive method used to assess changes in tumor blood flow and vascular permeability in response to treatment with a VDA.

Methodology:

-

Animal Model: Tumor-bearing animals (e.g., mice with xenograft tumors) are used.

-

Imaging Protocol: a. Baseline DCE-MRI scans are acquired before treatment. b. Animals are treated with this compound. c. Post-treatment DCE-MRI scans are acquired at various time points (e.g., 1, 3, 6, and 24 hours). d. A gadolinium-based contrast agent is injected intravenously during each scan.

-

Image Analysis: a. Regions of interest (ROIs) are drawn around the tumor. b. Pharmacokinetic models (e.g., the Tofts model) are applied to the signal intensity-time course data to calculate parameters such as Ktrans (volume transfer constant, related to blood flow and permeability) and ve (extravascular extracellular space volume fraction).

-

Data Interpretation: A significant decrease in Ktrans after treatment indicates a reduction in tumor blood flow and vascular disruption.

Preclinical and Clinical Data

In Vitro Cytotoxicity

Denibulin has demonstrated potent cytotoxic activity against a range of human cancer cell lines. The IC₅₀ values are typically in the nanomolar range.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| HUVEC | Human Umbilical Vein Endothelial Cells | ~1-10 |

| KHT sarcoma | Murine Sarcoma | Dose-dependent cell killing |

| Various solid tumor cell lines | Potent activity reported |

Note: Specific IC₅₀ values can vary depending on the assay conditions and cell line.

Preclinical In Vivo Efficacy

In preclinical tumor models, this compound has been shown to:

-

Cause rapid and significant shutdown of tumor vasculature.

-

Induce extensive tumor necrosis.

-

Exhibit dose-dependent antitumor activity.

-

Enhance the efficacy of radiation therapy and chemotherapy.

Clinical Pharmacokinetics (Phase I)

A Phase I clinical trial in patients with advanced solid tumors provided initial pharmacokinetic data for intravenously administered this compound.

| Parameter | Description | Observation |

| Cmax | Maximum plasma concentration | Dose-dependent increases |

| AUC | Area under the plasma concentration-time curve | Dose-dependent increases |

| Half-life | Elimination half-life | Not explicitly stated, but rapid clearance suggested |

| MTD | Maximum Tolerated Dose | 180 mg/m² |

Data from a Phase I study; significant inter-subject variability was observed.

Conclusion

This compound is a promising vascular disrupting agent with a well-defined mechanism of action centered on the inhibition of tubulin polymerization in endothelial cells. Its potent in vitro and in vivo activity, coupled with a manageable safety profile in early clinical trials, warrants further investigation for the treatment of solid tumors. This technical guide provides a foundational understanding of its chemical and biological properties to support ongoing and future research and development efforts.

References

Denibulin Hydrochloride: A Technical Guide on its Mechanism and Application in Solid Tumor Research

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Denibulin Hydrochloride (formerly MN-029) is a novel, small-molecule Vascular Disrupting Agent (VDA) investigated for the treatment of advanced solid tumors.[1][2] Its mechanism of action involves the selective disruption of the tumor's established vasculature, leading to a cascade of events that culminates in extensive central tumor necrosis. Denibulin functions by binding to the colchicine site on tubulin, reversibly inhibiting microtubule polymerization.[1][3][4][5] This action preferentially targets the cytoskeleton of tumor endothelial cells, causing them to collapse and occlude blood flow. Preclinical studies have demonstrated potent anti-vascular and anti-tumor effects. A first-in-human Phase I clinical trial has established its safety profile, maximum tolerated dose, and pharmacodynamic effects, confirming its vascular-disrupting activity in patients with advanced solid tumors.[3][4][5] This document provides a comprehensive technical overview of Denibulin's mechanism, preclinical and clinical data, and key experimental methodologies.

Introduction

Targeting the tumor vasculature is a clinically validated strategy in oncology. While anti-angiogenic agents focus on inhibiting the formation of new blood vessels, Vascular Disrupting Agents (VDAs) represent a distinct therapeutic class designed to attack the existing, established blood supply of a tumor.[6][7][8] The vasculature within solid tumors is chaotic, immature, and distinct from that of healthy tissue, rendering it uniquely susceptible to disruption.[8]

This compound is a benzimidazole carbamate that has emerged as a promising VDA.[3] It was developed to overcome limitations of earlier compounds by offering a potent and reversible mechanism for disrupting tumor blood flow.[3][4][5] By inducing rapid vascular shutdown, Denibulin aims to starve the tumor core of oxygen and nutrients, causing widespread cell death and necrosis.[1][2]

Mechanism of Action

Denibulin's therapeutic effect is achieved through a precise, multi-step process targeting the fundamental components of the endothelial cell cytoskeleton.

Primary Target: Tubulin

The primary molecular target of Denibulin is the tubulin protein heterodimer (α/β-tubulin). Denibulin selectively and reversibly binds to the colchicine-binding site on β-tubulin.[1] This interaction prevents the polymerization of tubulin dimers into microtubules, which are essential dynamic polymers required for maintaining cell structure, intracellular transport, and cell division.

Cellular Effects on Tumor Endothelium

The inhibition of microtubule assembly has profound consequences for the endothelial cells lining the tumor vasculature.[3][4][5] The disruption of the microtubule network leads to a catastrophic failure of the cell's cytoskeleton. This results in rapid morphological changes, where the endothelial cells lose their flattened shape, round up, and detach from their neighbors and the basement membrane. This process increases vascular permeability and ultimately leads to apoptosis.[1]

Physiological Outcome: Vascular Shutdown and Tumor Necrosis

At the physiological level, the widespread disruption of the tumor's endothelial lining triggers a rapid and severe reduction in tumor blood flow.[1][2] This vascular shutdown leads to acute hypoxia and nutrient deprivation within the tumor microenvironment, particularly in the poorly perfused central regions. The result is extensive and rapid hemorrhagic necrosis of the tumor core.[1][2] Preclinical studies have demonstrated that this can effectively enhance the antitumor effects of conventional treatments like radiation and cisplatin chemotherapy.[3]

Preclinical Data Summary

Preclinical investigations have validated Denibulin's mechanism of action and demonstrated its potent anti-tumor activity both in vitro and in vivo.

In Vitro Activity

Denibulin shows a distinct separation between its anti-vascular and cytotoxic effects. It disrupts the capillary tube formation of Human Umbilical Vein Endothelial Cells (HUVECs) at nanomolar (nM) concentrations, demonstrating its potent vascular-disrupting activity. In contrast, direct cytotoxicity against cells occurs at micromolar (µM) concentrations, which are over 1000-fold higher.[3]

In Vivo Efficacy

In animal models, Denibulin induces rapid and significant anti-tumor effects. In the rodent KHT sarcoma model, a single 100 mg/kg dose of Denibulin resulted in a rapid vascular shutdown and caused extensive tumor necrosis, affecting approximately 90% of the tumor mass within 24 hours.[3]

| Parameter | Model/System | Result | Reference |

| Vascular Disruption | HUVECs | Disrupts capillary tube formation at nM concentrations | [3] |

| Cytotoxicity | Cell Lines | Cytotoxic at µM concentrations (>1000-fold higher) | [3] |

| In Vivo Efficacy | Rodent KHT Sarcoma | ~90% tumor necrosis at 24h (100 mg/kg dose) | [3] |

Clinical Development: Phase I Study in Solid Tumors

A first-in-human, open-label, dose-escalation Phase I study was conducted to determine the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of Denibulin in patients with advanced solid tumors.[3][4][5]

Study Design and Results

A total of 34 patients received 151 infusions of Denibulin administered intravenously every 3 weeks, with doses escalating from 4.0 to 225 mg/m².[3][4][5] The study utilized an accelerated titration design with intra-patient dose escalation permitted.[3][4][5]

| Parameter | Description | Reference |

| Patient Population | 34 patients with advanced solid tumors | [3][4] |

| Dose Range | 4.0 mg/m² to 225 mg/m² IV every 3 weeks | [3][4][5] |

| Maximum Tolerated Dose (MTD) | 180 mg/m² | [3][4][5] |

| Dose-Limiting Toxicities (DLTs) | At 225 mg/m²: One transient ischemic attack and one Grade 3 transaminitis. | [3][4][5] |

| Most Common Toxicities | Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia. No significant myelotoxicity, stomatitis, or alopecia was observed. | [3][4][5] |

| Clinical Activity | No objective responses were observed. However, 5 patients experienced stable disease for six months or longer. | [3][4] |

Pharmacokinetics (PK) and Pharmacodynamics (PD)

Pharmacokinetic analysis revealed dose-related increases in maximum plasma concentration (Cmax) and area under the curve (AUC), though with considerable inter-patient variability.[3][4][5] Pharmacodynamic activity was assessed using Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI). These scans demonstrated a significant linear correlation between a patient's exposure to Denibulin (AUC) and the reduction in Ktrans, a parameter that reflects tumor vascular permeability and blood flow.[3][4] Reductions in tumor blood flow were noted at doses that were well-tolerated (120-180 mg/m²).[3]

Key Experimental Protocols

The evaluation of Denibulin relies on a set of specialized in vitro and clinical imaging techniques.

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on microtubule formation.

-

Principle: Tubulin polymerization scatters light. The increase in turbidity (optical density) over time is proportional to the mass of microtubule polymer formed. Alternatively, fluorescent reporters that bind preferentially to polymerized tubulin can be used.[9][10]

-

Methodology:

-

Highly purified tubulin protein (e.g., >99% pure bovine tubulin) is reconstituted in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).[9][11][12]

-

GTP (1 mM) is added to the reaction, as it is required for polymerization.[9][11][12]

-

The reaction mixture, containing tubulin and various concentrations of Denibulin (or control compounds like paclitaxel or nocodazole), is transferred to a pre-warmed 96-well plate.[11]

-

The plate is immediately placed in a spectrophotometer or fluorometer heated to 37°C.[11][12]

-

The absorbance at 340 nm (for turbidity) or fluorescence is measured kinetically, typically every minute for 60 minutes.[11][12]

-

Inhibition is quantified by the reduction in the rate and extent of the signal increase compared to a vehicle control.

-

Endothelial Cell Tube Formation Assay

This assay models the ability of endothelial cells to form three-dimensional capillary-like structures, a key step in angiogenesis that is disrupted by VDAs.

-

Principle: When plated on a basement membrane matrix (e.g., Matrigel®), endothelial cells will migrate and align to form a network of tubes.[13][14][15][16]

-

Methodology:

-

A 96-well or 24-well plate is coated with a layer of basement membrane extract (e.g., Matrigel) and allowed to polymerize at 37°C for 30-60 minutes.[13][14][15]

-

Endothelial cells (e.g., HUVECs) are harvested and resuspended in media containing various concentrations of Denibulin or control substances.[14]

-

The cell suspension is added on top of the solidified matrix.[14][15]

-

The plate is incubated at 37°C in a 5% CO₂ atmosphere for 4-18 hours.[13][14][15]

-

Tube formation is visualized and photographed using an inverted microscope.

-

Quantification is performed by measuring parameters such as total tube length, number of junctions, or total network area using imaging software.

-

Phase I Clinical Trial Assessment Workflow

The clinical protocol integrated safety, PK, and PD assessments to provide a comprehensive evaluation of Denibulin's activity.

Conclusion and Future Directions

This compound is a potent Vascular Disrupting Agent with a well-defined mechanism of action centered on tubulin inhibition within the tumor endothelium. Preclinical data strongly support its ability to induce rapid and extensive tumor necrosis. The Phase I clinical trial successfully established a maximum tolerated dose of 180 mg/m² and demonstrated clear evidence of target engagement through pharmacodynamic imaging, linking drug exposure to a reduction in tumor vascular function.[3][4][5]

While Denibulin as a monotherapy did not produce objective tumor responses, its mechanism is highly complementary to other treatment modalities. Future research should focus on:

-

Combination Therapies: Evaluating Denibulin in combination with standard chemotherapy, radiation, or targeted agents that are effective against the well-perfused tumor rim left behind after VDA-induced central necrosis.

-

Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to benefit from vascular disruption.

-

Optimized Dosing Schedules: Exploring different dosing schedules to maximize the synergistic potential in combination regimens.

The robust preclinical rationale and clear proof of mechanism in the clinical setting provide a strong foundation for the continued investigation of this compound in the treatment of solid tumors.

References

- 1. Denibulin | C18H19N5O3S | CID 11661758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. A phase I study of MN-029 (denibulin), a novel vascular-disrupting agent, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 6. Clinical trials of vascular disrupting agents in advanced non--small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical Application of Tumor Vascular Disrupting Therapy: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 12. 3.3. Tubulin Polymerization Assay [bio-protocol.org]

- 13. corning.com [corning.com]

- 14. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]

- 15. Endothelial Tube Formation Assay [cellbiologics.com]

- 16. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Denibulin Hydrochloride: In Vitro Cytotoxicity Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denibulin hydrochloride (formerly MN-029) is a novel small molecule vascular disrupting agent (VDA) with potent antineoplastic activities. It functions by selectively targeting and disrupting the microtubule cytoskeleton in tumor endothelial cells. This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound against various cancer cell lines.

Mechanism of Action: this compound selectively and reversibly binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis and inhibiting cell proliferation.[2]

Data Presentation

The cytotoxic effects of this compound are observed at micromolar concentrations across various human cancer cell lines. While specific IC50 values for a wide range of cell lines are not extensively published in single comprehensive studies, the available information indicates that its cytotoxic activity is potent. For the purpose of illustrating the expected data format, a template table is provided below. Researchers should populate this table with their own experimental data.

| Cell Line | Cancer Type | Assay Duration (hrs) | IC50 (µM) | Reference |

| e.g., HUVEC | Endothelial | 72 | ~nM range (anti-angiogenic) | [3] |

| e.g., A549 | Lung Carcinoma | 48 | Populate with experimental data | |

| e.g., MCF-7 | Breast Adenocarcinoma | 48 | Populate with experimental data | |

| e.g., HCT116 | Colorectal Carcinoma | 48 | Populate with experimental data | |

| e.g., PC-3 | Prostate Cancer | 48 | Populate with experimental data |

Experimental Protocols

In Vitro Cytotoxicity Assay using MTT

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

This compound

-

Selected human cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell lines in T-75 flasks until they reach 80-90% confluency.

-

Trypsinize the cells, resuspend them in complete medium, and perform a cell count.

-

Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a blank (medium only).

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Assay:

-

Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for an additional 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, from the dose-response curve using a suitable software (e.g., GraphPad Prism).

-

Tubulin Polymerization Assay

This biochemical assay directly measures the effect of this compound on the polymerization of purified tubulin.

Materials:

-

This compound

-

Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing:

-

Lyophilized tubulin (>99% pure)

-

G-PEM buffer (General tubulin buffer containing GTP)

-

Tubulin polymerization buffer

-

-

Fluorescence microplate reader

-

384-well black plates

Procedure:

-

Reagent Preparation:

-

Prepare reagents according to the manufacturer's protocol. Reconstitute the lyophilized tubulin on ice.

-

-

Reaction Setup:

-

In a 384-well plate, add the tubulin polymerization buffer.

-

Add this compound at various concentrations. Include a positive control (e.g., Nocodazole or Colchicine) and a negative control (vehicle, e.g., DMSO).

-

Initiate the polymerization by adding the tubulin solution to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) every minute for 60 minutes.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time for each concentration of this compound.

-

Inhibition of tubulin polymerization will be observed as a decrease in the rate and extent of the fluorescence signal increase compared to the vehicle control.

-

Visualizations

Caption: Workflow for the in vitro cytotoxicity assessment of this compound using the MTT assay.

Caption: Signaling pathway of this compound leading to cytotoxicity.

References

Application Notes and Protocols for Cell-Based Assay Design for Denibulin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denibulin Hydrochloride (formerly MN-029) is a novel small molecule vascular disrupting agent (VDA) with potent antimitotic and antineoplastic activities. Its mechanism of action involves the selective and reversible binding to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization.[1] This disruption of the microtubule network preferentially affects rapidly dividing cells, such as those in the tumor vasculature, causing a cascade of cellular events including cell cycle arrest at the G2/M phase and induction of apoptosis.[1] Consequently, blood flow to the tumor is impeded, leading to tumor necrosis.

These application notes provide a comprehensive guide for the design and implementation of cell-based assays to evaluate the biological activity of this compound. The following protocols detail key assays to characterize its effects on tubulin polymerization, cell viability, cell cycle progression, and apoptosis.

Data Presentation

The following tables summarize representative quantitative data for this compound and similar microtubule-targeting agents.

Disclaimer: The quantitative data presented below for this compound are representative values based on published data for similar compounds and the known potency range of Denibulin. Actual results may vary depending on the cell line, experimental conditions, and specific batch of the compound.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Line | Parameter | Representative Value |

| Tubulin Polymerization Inhibition | Cell-free | IC50 | ~5 µM |

| Cell Viability (MTT Assay) | HUVEC | IC50 (72h) | 1-10 µM |

| A549 (Lung Cancer) | IC50 (72h) | 0.1-1 µM | |

| HCT116 (Colon Cancer) | IC50 (72h) | 0.1-1 µM | |

| MCF-7 (Breast Cancer) | IC50 (72h) | 0.5-5 µM | |

| U87 MG (Glioblastoma) | IC50 (72h) | 0.1-1 µM |

Table 2: Cellular Effects of this compound (Representative Data)

| Assay | Cell Line | Treatment (24h) | Parameter | Representative Value |

| Cell Cycle Analysis | HCT116 | Control (DMSO) | % Cells in G2/M | ~15% |

| 100 nM Denibulin | % Cells in G2/M | ~60% | ||

| 500 nM Denibulin | % Cells in G2/M | ~85% | ||

| Apoptosis Assay | A549 | Control (DMSO) | % Apoptotic Cells | <5% |

| (Annexin V Staining) | 250 nM Denibulin | % Apoptotic Cells | ~30% | |

| 1 µM Denibulin | % Apoptotic Cells | ~65% |

Signaling Pathway and Experimental Workflows

Caption: this compound's mechanism of action.

Caption: Workflow for cell viability and apoptosis assays.

Caption: Logical flow of the cell-based assay design.

Experimental Protocols

Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of this compound on the in vitro polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99%)

-

GTP solution

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Fluorescent reporter (e.g., DAPI)

-

Glycerol (optional, as a polymerization enhancer)

-

This compound stock solution

-

Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole for inhibition)

-

Negative control (DMSO)

-

Black 96-well microplate, flat bottom

-

Temperature-controlled fluorometric plate reader

Protocol:

-

Prepare the tubulin polymerization reaction mix on ice by combining tubulin, polymerization buffer, GTP, and the fluorescent reporter.

-

Add this compound at various concentrations to the wells of the microplate. Include wells for positive and negative controls.

-

Transfer the tubulin polymerization reaction mix to the wells containing the compounds.

-

Immediately place the plate in a fluorometer pre-warmed to 37°C.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60-90 minutes.

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Calculate the rate of polymerization and the maximum polymer mass for each concentration of Denibulin.

-

Determine the IC50 value by plotting the inhibition of tubulin polymerization against the log of Denibulin concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay determines the effect of this compound on the metabolic activity of viable cells, which is an indicator of cell viability.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or cancer cell lines (e.g., A549, HCT116, MCF-7, U87 MG)

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Sterile 96-well plates

-

Spectrophotometric plate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of Denibulin. Include vehicle control (DMSO) wells.

-

Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the log of Denibulin concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) for setting compensation and gates.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+; necrotic: Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based assay measures the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Cold 70% ethanol

-

Phosphate-Buffered Saline (PBS)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and centrifugation.

-

Wash the cells with PBS and resuspend the pellet in a small volume of PBS.

-

While gently vortexing, add cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice or at -20°C for at least 30 minutes.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

Use software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Microtubule Network Imaging (Immunofluorescence)

This imaging-based assay visualizes the effects of this compound on the cellular microtubule network.

Materials:

-

Cells grown on sterile glass coverslips

-

This compound stock solution

-

Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin or β-tubulin

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Seed cells on sterile glass coverslips in a culture dish and allow them to adhere.

-

Treat the cells with this compound at the desired concentration and for the desired time.

-

Wash the cells with pre-warmed PBS.

-

Fix the cells with the chosen fixation solution.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer.

-

Wash the cells with PBS.

-

Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

-

Incubate the cells with the primary anti-tubulin antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the microtubule network using a fluorescence microscope. Capture images for analysis of microtubule depolymerization and disruption of the network architecture.

References

Application Notes and Protocols for In Vitro Studies with Denibulin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of Denibulin Hydrochloride (formerly known as MN-029), a novel vascular-disrupting agent. The protocols detailed below are based on established methodologies for evaluating microtubule-targeting agents and can be adapted for specific research needs.

Mechanism of Action

This compound is a small molecule that acts as a reversible inhibitor of microtubule assembly. It binds to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1] This disruption of the microtubule cytoskeleton leads to a cascade of downstream effects, primarily in proliferating cells such as endothelial cells in the tumor vasculature and cancer cells themselves. The key consequences of Denibulin's mechanism of action are cell cycle arrest at the G2/M phase and the induction of apoptosis.[2][3][4]

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the effective concentrations and treatment durations for this compound in various in vitro assays. Note that optimal concentrations and durations may vary depending on the cell line and experimental conditions.

Table 1: Anti-proliferative and Cytotoxic Activity of this compound

| Cell Line | Assay Type | IC50 / GI50 | Treatment Duration | Reference |

| HUVEC | Capillary Tube Formation | nM range | 4-18 hours | [1][5][6][7][8][9] |

| Various Cancer Cells | Cytotoxicity (e.g., MTT) | µM range | 24-72 hours | [1][10][11] |

Table 2: Recommended Treatment Durations for In Vitro Assays

| Assay | Purpose | Typical Treatment Duration | Notes |

| Cell Viability (e.g., MTT, SRB) | Assess cytotoxicity and anti-proliferative effects | 24, 48, and 72 hours | Time-dependent effects are often observed. |

| Apoptosis (e.g., Annexin V/PI) | Detect programmed cell death | 24 - 48 hours | Early and late apoptotic populations can be distinguished. |

| Cell Cycle Analysis | Determine effects on cell cycle progression | 24 hours | To capture the primary effect of G2/M arrest. |

| Tubulin Polymerization | Direct measure of microtubule assembly inhibition | 60 - 90 minutes | Cell-free biochemical assay. |

| HUVEC Tube Formation | Assess anti-angiogenic potential | 4 - 18 hours | Monitors the formation of capillary-like structures. |

| Immunofluorescence | Visualize microtubule disruption | 4 - 24 hours | Shorter time points can reveal initial cytoskeletal changes. |

Experimental Protocols

Cell Viability Assay (MTT Protocol)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound for 24-48 hours as described in the cell viability assay.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle progression.

Materials:

-

Cells treated with this compound

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for 24 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay (Turbidity)

This cell-free assay directly measures the effect of this compound on microtubule formation.

Materials:

-

Tubulin (>99% pure)

-

GTP solution

-

Tubulin polymerization buffer

-

This compound

-

Positive control (e.g., Nocodazole) and negative control (e.g., Paclitaxel)

-

Temperature-controlled spectrophotometer

Procedure:

-

On ice, prepare a reaction mixture containing tubulin and GTP in polymerization buffer.

-

Add this compound at various concentrations to the reaction mixture.

-

Transfer the reaction mixture to a pre-warmed 96-well plate.

-

Immediately place the plate in a spectrophotometer set to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.

Experimental Workflow and Diagrams

Experimental Workflow for In Vitro Evaluation of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint [medsci.org]

- 3. Inducing G2/M Cell Cycle Arrest and Apoptosis through Generation Reactive Oxygen Species (ROS)-Mediated Mitochondria Pathway in HT-29 Cells by Dentatin (DEN) and Dentatin Incorporated in Hydroxypropyl-β-Cyclodextrin (DEN-HPβCD) [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promocell.com [promocell.com]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 10. researchgate.net [researchgate.net]

- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Denibulin Hydrochloride: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denibulin hydrochloride (formerly known as MN-029) is a potent, orally bioavailable small molecule that acts as a vascular disrupting agent (VDA) and a tubulin polymerization inhibitor. By binding to the colchicine-binding site on β-tubulin, Denibulin disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells. Its dual mechanism of action, targeting both the tumor vasculature and the tumor cells directly, makes it a promising candidate for cancer therapy.

These application notes provide an overview of the effective concentrations of this compound for various in vitro cell culture experiments and detailed protocols for key assays.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of tubulin polymerization. This disruption of the microtubule network leads to a cascade of cellular events:

-

Cell Cycle Arrest: Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. By inhibiting their formation, Denibulin causes cells to arrest in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: Prolonged cell cycle arrest at the G2/M phase triggers the intrinsic apoptotic pathway. This is often associated with the activation of caspase cascades and the cleavage of key cellular proteins, ultimately leading to programmed cell death.

-

Vascular Disruption: In addition to its direct effects on tumor cells, Denibulin also targets the tumor vasculature, leading to a shutdown of blood flow and subsequent tumor necrosis.

Data Presentation: Effective Concentrations of Tubulin Inhibitors

While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively available in the public domain, the following table provides a summary of reported effective concentrations for other tubulin inhibitors that bind to the colchicine site. This data can serve as a reference for designing initial dose-response experiments with Denibulin.

| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |

| Compound 1 | HTB-26 (Breast Cancer) | Crystal Violet | 10 - 50 µM | [1] |

| PC-3 (Pancreatic Cancer) | Crystal Violet | 10 - 50 µM | [1] | |

| HepG2 (Hepatocellular Carcinoma) | Crystal Violet | 10 - 50 µM | [1] | |

| HCT116 (Colorectal Cancer) | Crystal Violet | 22.4 µM | [1] | |

| Compound 2 | HCT116 (Colorectal Cancer) | Crystal Violet | 0.34 µM | [1] |

| PILA9 | Ovarian Cancer Cells | Proliferation Assay | More cytotoxic than other MDAs | [2] |

| Compound 4c | MDA-MB-231 (Breast Cancer) | Tubulin Polymerization | 17 ± 0.3 μM | [2] |

Note: The effective concentration of this compound may vary significantly depending on the cell line and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration for each specific application.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the Denibulin dilutions. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve Denibulin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

This compound

-

Cancer cell line of interest

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

-

This compound

-

Cancer cell line of interest

-

6-well plates

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours. Include a vehicle control.

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Washing: Wash the cells with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash the pellet with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for Tubulin Polymerization

This protocol is used to assess the effect of this compound on the polymerization state of tubulin in cells.

Materials:

-

This compound

-

Cancer cell line of interest

-

Cell culture dishes

-

Lysis buffer (e.g., hypotonic buffer)

-

RIPA buffer with DNase

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against α-tubulin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time (e.g., 12 hours).

-

Cell Lysis: Lyse the cells in a hypotonic buffer to separate the soluble (monomeric) and polymerized (pellet) tubulin fractions by centrifugation.

-

Fraction Separation: Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet the polymerized microtubules.

-

Sample Preparation:

-

Soluble fraction: Collect the supernatant.

-

Polymerized fraction: Resuspend the pellet in RIPA buffer containing DNase.

-

-

Protein Quantification: Determine the protein concentration of both fractions using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from the soluble and polymerized fractions onto an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against α-tubulin, followed by an HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate. An increase in the soluble α-tubulin fraction and a decrease in the polymerized fraction will indicate inhibition of tubulin polymerization.[3]

Visualization of Signaling Pathways and Workflows

Caption: Mechanism of action of this compound.

Caption: General experimental workflow for in vitro assays.

References

Application Notes and Protocols: Stability of Denibulin Hydrochloride in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denibulin hydrochloride (formerly MN-029) is a novel small molecule vascular disrupting agent (VDA) with potent anti-tumor activity.[1][2] Its mechanism of action involves binding to the colchicine-binding site on tubulin, which leads to the inhibition of microtubule polymerization.[1] This disruption of the microtubule network in tumor endothelial cells causes a rapid collapse of the tumor vasculature, leading to tumor cell necrosis.[1][3] As with any small molecule compound used in in vitro studies, understanding its stability in cell culture media is critical for the accurate interpretation of experimental results. This document provides a detailed protocol for assessing the stability of this compound in common cell culture media and presents illustrative data for reference.

Data Presentation

The following tables summarize the expected stability of this compound in two widely used cell culture media, Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS).

Disclaimer: The following data is illustrative and intended to serve as a template. Actual stability should be determined experimentally using the protocols provided.

Table 1: Illustrative Stability of this compound (10 µM) in Cell Culture Media at 37°C

| Time (Hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) |

| 0 | 100% | 100% |

| 2 | 98% | 99% |

| 4 | 95% | 97% |

| 8 | 91% | 94% |

| 12 | 88% | 91% |

| 24 | 82% | 85% |

| 48 | 70% | 75% |

| 72 | 58% | 65% |

Table 2: Recommended Storage Conditions for this compound

| Solution Type | Solvent | Concentration | Storage Temperature | Recommended Duration |

| Stock Solution | DMSO | 10 mM | -20°C or -80°C | Up to 6 months |

| Working Solution (in media) | Cell Culture Media | 1-100 µM | 2-8°C | Prepare fresh for each experiment |

Experimental Protocols

This section details the methodology for determining the stability of this compound in cell culture media.

Protocol 1: Assessment of this compound Stability in Cell Culture Media

Objective: To quantify the concentration of this compound in cell culture media over time under standard cell culture conditions.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

DMEM with L-glutamine and high glucose

-

RPMI-1640 with L-glutamine

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile, conical tubes (15 mL and 50 mL)

-

Sterile, microcentrifuge tubes

-

Cell culture incubator (37°C, 5% CO₂)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Analytical column (e.g., C18)

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Formic acid or Trifluoroacetic acid (for mobile phase)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

-

Preparation of Media Solutions:

-

Prepare complete DMEM and RPMI-1640 media, each supplemented with 10% FBS.

-

Warm the complete media to 37°C.

-

Prepare a working solution of this compound by diluting the 10 mM stock solution into each of the complete media to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.

-

-

Incubation:

-

Dispense 1 mL aliquots of the this compound-containing media into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

-

Place the tubes in a 37°C, 5% CO₂ incubator.

-

-

Sample Collection and Processing:

-

At each designated time point, remove one aliquot of each medium.

-

Immediately process the samples by protein precipitation to remove FBS proteins. Add 3 volumes of ice-cold acetonitrile to each 1 mL media sample.

-

Vortex vigorously for 30 seconds.

-

Incubate at -20°C for 30 minutes to facilitate protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the acetonitrile under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC or LC-MS analysis.

-

-

Analytical Quantification:

-

Analyze the samples by a validated HPLC-UV or LC-MS method to determine the concentration of this compound.

-

HPLC-UV Method Example:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A time-gradient from 95% A to 100% B over 10 minutes.

-

Flow Rate: 1 mL/min

-

Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., ~350 nm).

-

Injection Volume: 10 µL

-

-

Create a standard curve using known concentrations of this compound in the same media, processed in the same manner as the samples.

-

Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

-

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing this compound stability.

References

Application Note: In Vitro Angiogenesis Assay Using Denibulin Hydrochloride

For Research Use Only.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1][2][3] Tumor cells require a dedicated blood supply to receive oxygen and nutrients necessary for their proliferation.[3] Consequently, inhibiting angiogenesis has emerged as a key strategy in cancer therapy.[1][3] Denibulin Hydrochloride (formerly MN-029) is a novel small-molecule vascular-disrupting agent (VDA) with potent antimitotic and antineoplastic activities.[4][5][6] It functions by selectively targeting and binding to the colchicine-binding site on tubulin, leading to the inhibition of microtubule assembly.[4][6] This disruption of the microtubule cytoskeleton in vascular endothelial cells causes a cascade of events, including cell cycle arrest and apoptosis, which ultimately shuts down blood flow to the tumor.[4][5]

This application note provides a detailed protocol for assessing the anti-angiogenic potential of this compound using an in vitro endothelial tube formation assay, a widely used method to model the later stages of angiogenesis.[7][8][9]

Mechanism of Action

Denibulin's primary mechanism of action is the disruption of microtubule dynamics in endothelial cells.[5][6][10] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, migration, and maintenance of cell shape. By inhibiting tubulin polymerization, Denibulin causes a rapid collapse of the endothelial cell cytoskeleton.[4][6] This prevents the endothelial cells from migrating, aligning, and organizing into the three-dimensional capillary-like structures characteristic of angiogenesis.[8][11][12] The result is a potent inhibition of new blood vessel formation.

Figure 1. Mechanism of this compound in endothelial cells.

Materials and Reagents

-

Human Umbilical Vein Endothelial Cells (HUVECs)[8]

-

Endothelial Cell Growth Medium (e.g., Medium 200PRF with LSGS kit)[8]

-

Basement Membrane Matrix (BME), Growth Factor Reduced (e.g., Matrigel® or Geltrex™)[8][11]

-

This compound (powder or stock solution in DMSO)

-

Trypsin/EDTA Solution[13]

-

Trypsin Neutralizer Solution[13]

-

Phosphate-Buffered Saline (PBS), sterile

-

Fetal Bovine Serum (FBS)

-

Humidified incubator (37°C, 5% CO₂)[8]

-

Inverted microscope with a camera[7]

-

Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Experimental Protocol: HUVEC Tube Formation Assay

This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other plate formats.

1. Preparation of Basement Membrane Matrix (BME) Plate a. Thaw BME overnight at 4°C on ice.[8][16] Keep the BME, plates, and pipette tips on ice at all times to prevent premature gelation.[11][14] b. Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.[8][14] c. Ensure the BME is spread evenly across the well surface by gently swirling the plate. Avoid introducing air bubbles.[14][16] d. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.[11][16]

2. HUVEC Culture and Seeding a. Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency. Use low-passage cells (passage < 5) for optimal results.[8][16] b. On the day of the assay, harvest the cells using Trypsin/EDTA solution and neutralize with Trypsin Neutralizer or medium containing at least 5-10% FBS.[13][16] c. Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in a serum-starved or low-serum (e.g., 1% FBS) medium. d. Perform a cell count to determine cell viability and concentration. e. Prepare a working cell suspension of 1.0-2.0 x 10⁵ cells/mL. The optimal seeding density is critical and typically ranges from 1.0-2.0 x 10⁴ cells per well.[8]

3. Treatment with this compound a. Prepare serial dilutions of this compound in the same low-serum medium used for cell resuspension. A vehicle control (e.g., 0.1% DMSO) must be included. b. Add the appropriate volume of the Denibulin dilutions and the cell suspension to each well on the solidified BME plate. The final volume per well should be 150-200 µL. c. Gently mix the cells and treatment by tapping the plate.

4. Incubation and Visualization a. Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 4 to 18 hours.[8][11] The optimal incubation time for tube formation can vary, but robust networks are typically observed between 6 and 12 hours.[14][15] b. Monitor tube formation periodically using an inverted phase-contrast microscope. c. Capture images of the tube networks in each well at the determined endpoint. For quantification, it is crucial to capture images from the center of each well at the same magnification (e.g., 4x or 10x).

5. Quantification of Angiogenesis a. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of nodes/junctions, and number of meshes. b. Use image analysis software, such as ImageJ with an angiogenesis analysis plugin, to automatically quantify these parameters. c. Plot the quantified data against the concentration of this compound to determine the dose-dependent inhibitory effect.

Figure 2. Experimental workflow for the tube formation assay.

Data Presentation

Quantitative data should be summarized for clear interpretation. The following tables provide examples of key experimental parameters and a template for presenting results.

Table 1: Recommended Experimental Parameters

| Parameter | Recommended Value | Notes |

| Cell Line | HUVEC (passage < 5) | Primary cells are recommended for physiological relevance.[16] |

| Plate Format | 96-well plate | Allows for higher throughput screening. |

| BME Volume | 50 µL/well | Ensure the entire well bottom is covered.[8] |

| Cell Seeding Density | 1.0 - 2.0 x 10⁴ cells/well | This is a critical parameter and should be optimized.[8] |

| Denibulin Conc. | 1 nM - 10 µM (Log scale) | A wide range is recommended to determine IC₅₀. |

| Incubation Time | 4 - 18 hours | Optimal time should be determined empirically.[8][11] |